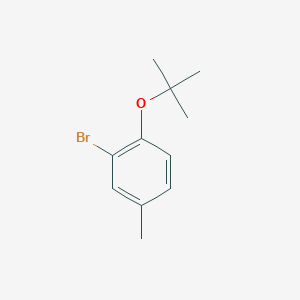

3-Bromo-4-(tert-butoxy)toluene

Description

Contextualization of 3-Bromo-4-(tert-butoxy)toluene within Contemporary Organic Synthesis

Within the broader context of substituted aryl bromides and alkoxyaromatics, this compound emerges as a compound of interest. Its structure incorporates a toluene (B28343) framework, a bromine atom, and a tert-butoxy (B1229062) group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The tert-butoxy group, a bulky and electron-donating substituent, influences the regioselectivity of reactions and can be strategically cleaved to reveal a hydroxyl group if needed. The methyl group of the toluene moiety can also be a site for further functionalization.

The strategic placement of these groups on the aromatic ring allows for a high degree of control in synthetic sequences. For instance, the bromine atom can participate in well-established palladium-catalyzed cross-coupling reactions, while the tert-butoxy group can direct metallation to the ortho position, enabling the introduction of other substituents. This multi-faceted reactivity makes this compound a versatile building block for the synthesis of more complex and functionally diverse molecules.

Research Trajectories and Scholarly Interest in Halogenated Aryl Ethers

Halogenated aryl ethers, the class of compounds to which this compound belongs, are a subject of ongoing research interest. Scientists are continually exploring new methods for their synthesis and functionalization. Recent developments have focused on creating more efficient and sustainable catalytic systems for the formation of the aryl ether linkage, often employing copper or palladium catalysts. mdpi.comunion.edu The Ullmann condensation, a classic method for aryl ether synthesis, has been significantly improved through the development of new ligands and reaction conditions. union.edu

Furthermore, the functionalization of existing halogenated aryl ethers is a vibrant area of research. nih.gov The carbon-halogen bond serves as a versatile anchor for introducing a wide array of functional groups through cross-coupling chemistry. researchgate.net Concurrently, the ether linkage itself can be a target for transformation, with researchers investigating selective cleavage and rearrangement reactions. The interplay between the halogen and ether functionalities allows for intricate synthetic strategies, leading to the construction of complex molecular architectures. The study of halogen bonding interactions involving ethers is also a growing field, revealing the potential for these interactions to influence crystal packing and molecular recognition. acs.org The ongoing exploration of the synthesis and reactivity of halogenated aryl ethers continues to provide new tools and strategies for organic chemists.

Strategic Importance as a Molecular Scaffold for Advanced Chemical Structures

The compound this compound serves as a strategically important molecular scaffold for the construction of advanced chemical structures. A molecular scaffold is a core structure upon which a variety of substituents can be systematically added to create a library of related compounds. The inherent functionalities of this compound make it an ideal starting point for such endeavors.

The bromine atom allows for the attachment of various aryl, alkyl, or other functional groups through reactions like the Suzuki, Heck, or Sonogashira couplings. This enables the rapid diversification of one part of the molecule. Simultaneously, the tert-butoxy group can be deprotected to a phenol (B47542), which can then be further functionalized. The methyl group also offers a potential site for modification. This ability to selectively and sequentially modify different parts of the molecule is crucial for the efficient synthesis of complex targets. For example, in the development of new pharmaceutical agents or materials, having a reliable scaffold like this compound allows for the systematic exploration of how different substituents affect the desired properties of the final molecule. mdpi.com

Below is a table summarizing the key properties of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C11H15BrO | 243.14 |

| 3-Bromotoluene | C7H7Br | 171.03 |

| 4-tert-Butyltoluene | C11H16 | 148.24 |

| 3-Bromo-4-tert-butylbenzoic acid | C11H13BrO2 | 257.12 |

| 3-Bromo-4-iodotoluene | C7H6BrI | 296.93 |

| 3-Bromo-4-(methylthio)toluene | C8H9BrS | 217.13 |

| 3-Bromo-4-aminotoluene | C7H9BrN | 186.06 |

| 2-Bromo-4-hydroxytoluene | C7H7BrO | 187.03 |

| tert-Butyl 3-bromo-4-methylbenzoate | C12H15BrO2 | 271.15 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

960309-86-8 |

|---|---|

Molecular Formula |

C11H15BrO |

Molecular Weight |

243.14 g/mol |

IUPAC Name |

2-bromo-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C11H15BrO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,1-4H3 |

InChI Key |

ARNKGDDSGOVYNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)(C)C)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Tert Butoxy Toluene

Regioselective Bromination Strategies for Toluene (B28343) Derivatives

The introduction of a bromine atom onto the aromatic ring of a substituted toluene derivative requires precise control of regioselectivity. For the synthesis of 3-Bromo-4-(tert-butoxy)toluene from 4-(tert-butoxy)toluene, the bromine must be directed to the position ortho to the strongly activating tert-butoxy (B1229062) group.

Electrophilic aromatic substitution (EAS) is a fundamental method for the halogenation of aromatic rings. The regiochemical outcome is governed by the electronic and steric properties of the substituents already present on the ring. The tert-butoxy group is a powerful activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom. The methyl group at C-4 is also an activating, ortho-, para-director, though weaker than the alkoxy group.

In the case of 4-(tert-butoxy)toluene, the tert-butoxy group at C-1 directs incoming electrophiles to the C-2 and C-6 positions (ortho) and the C-4 position (para). Since the para position is blocked by the methyl group, substitution is directed to the ortho positions. The methyl group at C-4 directs to the C-3 and C-5 positions (ortho) and the C-1 position (para). The powerful activating nature of the tert-butoxy group makes the positions ortho to it (C-2 and C-3) the most nucleophilic. Therefore, bromination is expected to occur predominantly at the C-3 position (equivalent to C-5).

Various brominating agents can be employed for this transformation. organic-chemistry.org Mild and regioselective bromination of activated aromatic compounds has been achieved using reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), which often yields para-substituted products but can be influenced by the substrate. organic-chemistry.org Other systems, such as γ-picolinium bromochromate, have also been used for the regioselective monobromination of activated aromatic rings. orientjchem.org

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Molecular Bromine (Br₂) | Lewis acid catalyst (e.g., FeBr₃) or polar solvent | Can lead to polybromination if not controlled. |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or polar solvent | Often provides good regioselectivity for activated rings. |

| Tetrabromobenzene-disulfonylamide (TBBDA) | Dichloromethane, mild conditions | Highly regioselective, often favoring the para position. organic-chemistry.org |

| γ-Picolinium Bromochromate (γ-PBC) | Heated in CH₃CN or CH₃COOH | Reported to give excellent yields of para-monobromo compounds. orientjchem.org |

Directed ortho-metalation (DoM) offers a highly regioselective alternative to electrophilic substitution. wikipedia.orgstrath.ac.uk This strategy utilizes a directing metalation group (DMG) to coordinate with an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org Ether oxygen atoms are effective DMGs. wikipedia.org

In the synthesis of this compound, the oxygen of the tert-butoxy group in the starting material, 4-(tert-butoxy)toluene, can direct lithiation specifically to the C-3 position. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom at the desired location with high precision. This method circumvents the potential for isomeric mixtures that can arise in classical electrophilic substitution reactions. The general principle involves the coordination of the alkyllithium to the Lewis basic heteroatom of the DMG, which positions the base to deprotonate the nearby ortho-proton. wikipedia.org

| Step | Reagents | Purpose |

|---|---|---|

| 1. Directed Lithiation | n-BuLi or s-BuLi in THF/Et₂O | Regioselective deprotonation at the C-3 position, guided by the tert-butoxy group. wikipedia.orguwindsor.ca |

| 2. Halogenation | Electrophilic bromine source (e.g., Br₂, C₂H₄Br₂) | Introduction of the bromine atom at the lithiated site. |

Electrochemical methods provide a green and efficient alternative for halogenation, often avoiding the need for harsh chemical oxidants. nih.govrti.org The process typically involves the anodic oxidation of a halide salt (e.g., NaBr) to generate a reactive halogenating species in situ. nih.gov

The electrochemical bromination of aromatic compounds, including drug molecules and their intermediates, has been successfully demonstrated under mild, galvanostatic conditions in aqueous NaBr solutions. rti.org For instance, the electrochemical bromination of alkenes can be achieved with high efficiency. encyclopedia.pubresearchgate.net While specific studies on 4-(tert-butoxy)toluene are not prevalent, the successful electrochemical bromination of analogous compounds like 4-methoxytoluene suggests the viability of this technique. researchgate.net In such a process, Br⁻ is oxidized at the anode to generate Br₂, which then acts as the electrophile in a standard aromatic substitution reaction, with the regioselectivity governed by the directing effects of the ring substituents as described in section 2.1.1.

Ethereal Linkage Formation Techniques

This synthetic strategy begins with a pre-brominated phenolic precursor, namely 3-bromo-4-hydroxytoluene, and focuses on the construction of the tert-butyl ether bond.

The Williamson ether synthesis is a classical method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. scienceinfo.com In the context of synthesizing this compound, one pathway would involve the reaction of the sodium or potassium salt of 3-bromo-4-hydroxytoluene (a phenoxide) with a tert-butyl halide, such as tert-butyl chloride or bromide.

However, this approach is severely limited. The Williamson ether synthesis is most effective with primary alkyl halides. careers360.com Tertiary alkyl halides, like tert-butyl bromide, are highly prone to undergoing E2 elimination in the presence of a strong base/nucleophile like a phenoxide, leading to the formation of an alkene (isobutylene) as the major product instead of the desired ether. scienceinfo.comvaia.combyjus.com This steric hindrance around the tertiary carbon makes the backside attack required for an SN2 reaction highly unfavorable. vaia.com Consequently, the direct application of the Williamson ether synthesis is not a practical method for preparing aryl tert-butyl ethers.

Modern synthetic chemistry offers a powerful solution to the challenge of forming sterically hindered ethers through transition-metal catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has been extended to C-O bond formation, providing an efficient route to aryl ethers, including aryl tert-butyl ethers. nih.govorganic-chemistry.org

This methodology involves the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol or alkoxide. nih.gov For the synthesis of this compound, this would entail the reaction of 3-bromo-4-hydroxytoluene with a tert-butylating agent in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. A more common variant involves coupling an aryl halide (like 3,4-dibromotoluene (B1293573) or an appropriately protected derivative) with sodium or potassium tert-butoxide. The development of sterically demanding and electron-rich phosphine ligands has been crucial for the success of these couplings, particularly with unactivated aryl chlorides and bromides. organic-chemistry.orgacs.org This method tolerates a wide range of functional groups and generally provides high yields where the Williamson synthesis fails. researchgate.netacs.org

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | 3-Bromo-4-chlorotoluene, 1,2-Dibromo-4-methylbenzene | Aryl source. |

| Alkoxide | Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu) | Source of the tert-butoxy group. |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | Bulky, electron-rich phosphines (e.g., biarylphosphines) | Facilitates oxidative addition and reductive elimination. organic-chemistry.orgacs.org |

| Base | Often the alkoxide itself or a non-nucleophilic base like Cs₂CO₃ | Activates the alcohol (if used) and facilitates the catalytic cycle. researchgate.net |

Chemo- and Regioselective Synthesis of Precursors to this compound

The synthesis of precursors for this compound often involves carefully controlled reactions to ensure the correct placement of substituent groups on the aromatic ring. A common precursor is 3-bromo-4-aminotoluene, which can be prepared by the bromination of p-acetotoluide, followed by hydrolysis. orgsyn.org This multi-step process begins with the acetylation of p-toluidine (B81030) to form p-acetotoluide. The subsequent bromination is directed to the position ortho to the activating acetamido group and meta to the methyl group. Finally, hydrolysis of the acetamido group yields 3-bromo-4-aminotoluene. orgsyn.org

Another key precursor is 4-bromo-3-methylbenzoic acid, which can be synthesized via diazotization and bromination of 4-amino-3-methylbenzoic acid. This Sandmeyer-type reaction involves the conversion of the amino group to a diazonium salt, which is then displaced by a bromide ion, often using a copper(I) bromide catalyst.

The regioselectivity of these reactions is crucial. For instance, in the bromination of p-acetotoluide, the bulky acetamido group directs the incoming bromine to the less sterically hindered ortho position. orgsyn.org Similarly, the position of the amino group in 4-amino-3-methylbenzoic acid dictates the final location of the bromine atom.

| Precursor | Starting Material | Key Reaction Steps | Selectivity |

|---|---|---|---|

| 3-Bromo-4-aminotoluene | p-Toluidine | 1. Acetylation 2. Bromination 3. Hydrolysis | Regioselective bromination ortho to the acetamido group. orgsyn.org |

| 4-Bromo-3-methylbenzoic acid | 4-Amino-3-methylbenzoic acid | 1. Diazotization 2. Sandmeyer bromination | Regioselective replacement of the amino group with bromine. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce the environmental impact of the chemical processes involved. innovareacademics.inkahedu.edu.in

Solvent-Free and Environmentally Benign Reaction Conditions

Research has explored conducting reactions under solvent-free conditions to minimize the use of hazardous organic solvents. niif.huresearchgate.net For example, the synthesis of benzamides, a related class of compounds, has been successfully achieved in the absence of a solvent, which not only reduces waste but can also lead to shorter reaction times and higher yields. niif.huresearchgate.net The use of water as a solvent is another green alternative, as seen in some Diels-Alder reactions, which can be 100% atom efficient. scribd.com While not directly applied to this compound in the provided context, these examples highlight a trend towards greener reaction conditions that could be adapted.

Atom Economy and Waste Minimization Studies

Atom economy is a key metric in green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. kahedu.edu.inrsc.org Reactions with high atom economy, such as addition reactions, are preferred over substitution and elimination reactions, which generate byproducts. kahedu.edu.in The synthesis of 4-bromo-4'-propylbiphenyl, for instance, has been improved to achieve a higher total yield and better atom economy by avoiding the replacement of bromine with iodine, which has a larger atomic weight. google.com This principle is directly applicable to the synthesis of this compound, where careful selection of reagents and reaction pathways can significantly reduce waste.

Use of Eco-friendly Catalysts and Solvents

The use of greener catalysts and solvents is a cornerstone of sustainable chemical synthesis. innovareacademics.indiva-portal.org This includes the use of heterogeneous catalysts, which are easily separated from the reaction mixture and can often be reused, reducing waste and cost. diva-portal.org Phase transfer catalysis is another technique that is considered environmentally friendly as it can facilitate reactions between reactants in different phases, often with reduced need for organic solvents. bcrec.idresearchgate.net The use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent has also been explored for various C-H functionalization reactions. rsc.org In the context of bromination, methods using high-activity bromine chloride generated in situ from hydrobromic acid and sodium hypochlorite (B82951) with a ferric chloride catalyst in an aqueous solution have been developed to selectively prepare parabromotoluene, demonstrating a greener approach to bromination. google.com

| Green Chemistry Principle | Application Example | Benefit |

|---|---|---|

| Solvent-Free Conditions | Synthesis of benzamides. niif.huresearchgate.net | Reduced solvent waste, shorter reaction times, higher yields. |

| Atom Economy | Improved synthesis of 4-bromo-4'-propylbiphenyl. google.com | Minimized waste, increased efficiency. |

| Eco-friendly Catalysts | Use of heterogeneous catalysts and phase transfer catalysis. diva-portal.orgbcrec.idresearchgate.net | Catalyst recyclability, reduced solvent use. |

| Greener Solvents | Use of water or polyethylene glycol (PEG). scribd.comrsc.org | Reduced use of volatile organic compounds. |

One-Pot and Multistep Reaction Sequence Design for Enhanced Synthetic Efficiency

A one-pot synthesis can combine several reaction steps in a single reaction vessel. For example, the synthesis of 4-aryl-3-bromocoumarins has been achieved in one pot by treating 3-aryl-2-propynoic acids with diaryliodonium triflates, followed by reaction with tetrabutylammonium (B224687) bromide (TBAB) and Na2S2O8. beilstein-journals.org Similarly, the preparation of 8-heteroaryl substituted quinolines can be performed through a sequential Pd-catalyzed Suzuki–Miyaura coupling followed by directed C–H functionalization in a one-pot process. mdpi.com

Chemical Reactivity and Transformation Studies of 3 Bromo 4 Tert Butoxy Toluene

Cross-Coupling Reactions at the Aryl Bromide Position

The C(sp²)-Br bond in 3-Bromo-4-(tert-butoxy)toluene is readily activated by palladium(0) catalysts, initiating catalytic cycles that couple the aryl scaffold with a diverse range of organic partners.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C-3 position.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a palladium(II) complex. libretexts.orgmychemblog.com

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. mychemblog.comharvard.edu This step requires a base to activate the organoboron species. wikipedia.orgscirp.org

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. mychemblog.comharvard.edu

A representative Suzuki-Miyaura reaction is detailed in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 3-Aryl-4-(tert-butoxy)toluene |

The Sonogashira coupling provides a reliable method for forming C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orggelest.com It is instrumental in the synthesis of arylalkynes and conjugated enynes. gelest.com

Applying this to this compound allows for the direct attachment of an alkyne moiety, a versatile functional group for further transformations. The generally accepted mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the active species for transmetalation to the palladium(II) center. organic-chemistry.org Modern protocols sometimes use copper-free conditions. organic-chemistry.orggelest.com

A typical Sonogashira coupling reaction is outlined in the table below.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Toluene | 3-(Alkynyl)-4-(tert-butoxy)toluene |

The Buchwald-Hartwig amination has become a vital tool for the synthesis of arylamines by forming a C-N bond between an aryl halide and an amine. mychemblog.commatthey.com This palladium-catalyzed reaction is notable for its broad substrate scope, including primary and secondary amines (both aliphatic and aromatic), and its use of a stoichiometric amount of a strong base. mychemblog.com

For this compound, this reaction enables the introduction of a variety of nitrogen-containing functional groups. The choice of phosphine (B1218219) ligand for the palladium catalyst is critical to the success of the reaction. mychemblog.com The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. mychemblog.comyoutube.com

A representative Buchwald-Hartwig amination reaction is summarized below.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| This compound | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP or Xantphos | NaOt-Bu | Dioxane or Toluene | N-Aryl-4-(tert-butoxy)-3-toluidine |

Kumada Coupling: As the first transition metal-catalyzed cross-coupling reaction, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organic halide. organic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgrhhz.net While highly effective, its application can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups. organic-chemistry.org For a robust substrate like this compound, it offers a direct route to alkyl or aryl substituted products. researchgate.net

Negishi Coupling: The Negishi coupling employs an organozinc compound as the coupling partner for an organic halide, catalyzed by nickel or palladium. wikipedia.orgorgsyn.org Organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts, broadening the reaction's scope. wikipedia.orgresearchgate.net This method allows for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org

| Coupling Type | Reactant 1 | Nucleophile | Catalyst | Solvent | Product |

| Kumada | This compound | Alkyl/Aryl-MgBr | Ni(dppp)Cl₂ | THF or Et₂O | 3-Alkyl/Aryl-4-(tert-butoxy)toluene |

| Negishi | This compound | Alkyl/Aryl-ZnCl | Pd(PPh₃)₄ | THF | 3-Alkyl/Aryl-4-(tert-butoxy)toluene |

This category encompasses a broad range of palladium-catalyzed reactions specifically targeting the C(sp²)-Br bond. nih.gov The high selectivity for this bond over other potentially reactive sites, such as C(sp³)-H bonds in the methyl or tert-butyl groups, is a key feature of these transformations. nih.gov The choice of ligand is crucial in modulating the catalyst's reactivity and selectivity. nih.gov For instance, ligands like tricyclohexylphosphine (B42057) (PCy₃) have been shown to be effective in promoting the selective coupling of the C(sp²)-Br bond in the presence of other functionalities. nih.gov This allows for the precise modification of the aromatic ring of this compound without disturbing the aliphatic groups.

Directed Ortho-Metalation (DoM) Reactions and Their Synthetic Utility

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgen-academic.com The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), directing deprotonation to an adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles. organic-chemistry.org

In this compound, the tert-butoxy (B1229062) group serves as a moderate DMG. organic-chemistry.org Its oxygen atom can chelate to the lithium atom of the base, increasing the kinetic acidity of the protons at the ortho positions (C-3 and C-5). uwindsor.ca Since the C-3 position is already substituted with bromine, the metalation is directed exclusively to the C-5 position. This provides a synthetic route to 3-bromo-5-substituted-4-(tert-butoxy)toluene derivatives, which would be difficult to access through classical electrophilic aromatic substitution due to the directing effects of the existing substituents.

The general sequence for a DoM reaction is shown below.

| Step | Reagents | Intermediate/Product |

| 1. Lithiation | This compound, s-BuLi/TMEDA, THF, -78 °C | 3-Bromo-4-(tert-butoxy)-5-lithiated-toluene |

| 2. Electrophilic Quench | Electrophile (e.g., I₂, DMF, CO₂) | 3-Bromo-5-iodo-4-(tert-butoxy)toluene, this compound-5-carbaldehyde, etc. |

Lithiation and Subsequent Electrophilic Quenches

Lithiation of aryl halides and directed ortho-metalation (DoM) are powerful strategies for the regioselective functionalization of aromatic rings. In the case of this compound, two primary pathways for lithiation exist: halogen-metal exchange at the C-Br bond or deprotonation at a C-H bond directed by the tert-butoxy group.

The reaction of an aryllithium intermediate with various electrophiles allows for the introduction of a wide range of functional groups. organic-chemistry.org The choice between halogen-metal exchange and DoM often depends on the specific organolithium reagent used and the reaction conditions. For instance, n-butyllithium (n-BuLi) can participate in both pathways, while tert-butyllithium (B1211817) (t-BuLi) often favors deprotonation. The resulting aryllithium species is a potent nucleophile that readily reacts with electrophiles in what is known as an electrophilic quench.

Common electrophiles used in these quenching reactions include:

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Carbon dioxide (CO₂): to yield carboxylic acids.

N,N-Dimethylformamide (DMF): to introduce a formyl group, yielding an aldehyde.

Alkyl halides: to introduce new alkyl chains.

Silyl (B83357) halides (e.g., TMSCl): for the introduction of silyl groups.

The general mechanism involves the formation of a highly reactive aryllithium intermediate, which then attacks the electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at a specific position on the aromatic ring. wikipedia.org

Influence of the tert-Butoxy Group on DoM Directivity

Directed ortho-metalation (DoM) is a process where a substituent on an aromatic ring directs the deprotonation of a proton at the ortho position. wikipedia.org The directing group, known as a Directed Metalation Group (DMG), functions by coordinating with the organolithium reagent, thereby increasing the kinetic acidity of the nearby ortho protons. organic-chemistry.org

The tert-butoxy group, like other alkoxy groups, is a moderate DMG. organic-chemistry.org Its oxygen atom possesses lone pairs of electrons that can chelate the lithium cation of the organolithium base (e.g., n-BuLi or s-BuLi). wikipedia.org This coordination brings the base into close proximity to the ortho protons, facilitating their removal and the formation of an aryllithium intermediate. wikipedia.orgbaranlab.org

In this compound, the tert-butoxy group at C4 has two ortho positions: C3 and C5.

The C3 position is already substituted with a bromine atom.

The C5 position is an available C-H bond.

Therefore, the tert-butoxy group strongly directs lithiation to the C5 position. The methyl group at C1 also has a weak directing effect to the C2 and C6 positions, but the alkoxy group is a significantly stronger DMG. nih.gov Consequently, when the reaction is governed by DoM, deprotonation occurs selectively at the C5 position, ortho to the powerful tert-butoxy directing group. This regioselectivity allows for the precise introduction of an electrophile at this specific site, bypassing the statistical mixtures often obtained in classical electrophilic aromatic substitution. wikipedia.org

Table 1: Regioselectivity in the Lithiation of this compound

| Reaction Pathway | Position of Lithiation | Directing/Influencing Group | Typical Reagent | Notes |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | C5 | tert-Butoxy group | s-BuLi, n-BuLi | The tert-butoxy group is a stronger directing group than methyl. The C3 position is blocked by bromine. |

| Halogen-Metal Exchange | C3 | Bromo group | t-BuLi, n-BuLi | This pathway is often faster than DoM, especially at low temperatures with two equivalents of t-BuLi. |

Modifications and Deprotection Methodologies of the tert-Butoxy Group

The tert-butoxy group is frequently employed as a protecting group for phenols due to its stability under various conditions. However, its removal (deprotection) or transformation is a key step in many synthetic sequences to unmask the hydroxyl group for further reactions.

Transformations to Other Alkoxy or Hydroxyl Functionalities

The primary transformation of the tert-butoxy group is its conversion to a hydroxyl group. Once the 2-bromo-4-methylphenol (B149215) is obtained via deprotection, the hydroxyl functionality serves as a versatile handle for further modifications.

Conversion to other Alkoxy Groups: The phenolic hydroxyl group can be readily converted into other ether functionalities through Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

For example, to synthesize a methoxy (B1213986) derivative (3-bromo-4-methoxytoluene), the intermediate phenol would be treated with a base followed by an electrophile like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Other Transformations: The hydroxyl group can also be transformed into other functionalities, such as:

Esters: By reaction with acyl chlorides or anhydrides.

Sulfonates (e.g., tosylates, mesylates): By reaction with sulfonyl chlorides, which can then serve as leaving groups in nucleophilic substitution reactions.

This two-step sequence—deprotection followed by re-functionalization—provides a strategic route to a variety of derivatives that may not be directly accessible from this compound.

Aromatic Ring Functionalization Strategies

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The regiochemical outcome of these reactions is determined by the cumulative directing effects of the substituents already present.

Further Electrophilic Aromatic Substitutions (e.g., Nitration, Sulfonation, Friedel-Crafts)

In electrophilic aromatic substitution, the rate and position of the incoming electrophile are governed by the electronic and steric properties of the substituents on the benzene (B151609) ring.

Directing Effects of Substituents:

tert-Butoxy Group (-OtBu):** This is a strongly activating, ortho-, para-directing group due to the resonance donation of the oxygen lone pairs. Its bulky nature can sterically hinder the ortho positions.

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group through inductive effects and hyperconjugation.

Bromo Group (-Br): This is a deactivating, yet ortho-, para-directing group. Its electron-withdrawing inductive effect slows the reaction, but resonance effects direct incoming electrophiles to the ortho and para positions.

Combined Influence on Regioselectivity: The positions on the ring are influenced as follows:

C2: ortho to the methyl group and meta to the tert-butoxy group.

C3: Substituted with bromine.

C5: ortho to the tert-butoxy group and meta to the methyl group.

C6: ortho to the methyl group and meta to the tert-butoxy group.

The tert-butoxy group is the most powerful activating and directing group present. It strongly directs incoming electrophiles to its ortho (C3 and C5) and para (C1) positions.

The C1 and C3 positions are blocked.

Therefore, the C5 position is the most electronically activated and sterically accessible site for electrophilic attack.

The directing effects of the methyl and bromo groups are subordinate to the powerful influence of the tert-butoxy group.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) predominantly at the C5 position.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₃/H₂SO₄) would install a sulfonic acid group (-SO₃H) at the C5 position.

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce an alkyl or acyl group, respectively, at the C5 position. The bulk of the tert-butoxy group may provide steric hindrance, potentially requiring specific catalysts or conditions for these reactions to proceed efficiently.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-4-(tert-butoxy)-5-nitrotoluene |

| Sulfonation | H₂SO₄, SO₃ | 2-Bromo-4-(tert-butoxy)-5-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Bromo-4-(tert-butoxy)-5-methylphenyl)alkan-1-one |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The viability of this pathway is highly dependent on the electronic properties of the aromatic substrate. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For this intermediate to form, the aromatic ring must be able to accommodate the resulting negative charge, which is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

The structure of this compound, however, is not conducive to traditional SNAr reactions. It possesses two substituents that electronically disfavor the reaction:

Bromo Group (-Br): While a halogen can act as a leaving group, it is also a deactivating group by induction but an ortho, para-director by resonance. Its electron-withdrawing inductive effect is not strong enough to sufficiently activate the ring for nucleophilic attack on its own.

tert-Butoxy Group (-O-t-Bu): This is a strong electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs. This group increases the electron density of the aromatic ring, making it inherently less electrophilic and thus less susceptible to attack by nucleophiles. chemistrysteps.com

The presence of the powerful electron-donating tert-butoxy group at the para-position relative to the bromine atom significantly deactivates the ring towards nucleophilic attack, making the formation of the required Meisenheimer complex energetically unfavorable. libretexts.org Consequently, standard SNAr conditions (e.g., reaction with sodium methoxide (B1231860) or ammonia) are not expected to yield substitution products with this compound.

While classical SNAr is unlikely, modern methodologies have been developed for nucleophilic substitution on electron-rich aryl halides. These include approaches like cation radical-accelerated nucleophilic aromatic substitution, which can be initiated photochemically or electrochemically. researchgate.net Such methods operate by removing an electron from the electron-rich arene, generating a radical cation that is highly susceptible to nucleophilic attack. Although plausible in theory, the application of these specialized techniques for the nucleophilic substitution of this compound has not been extensively reported in the literature.

Side-Chain Modifications on the Toluene Methyl Group

The methyl group of this compound provides a key site for synthetic modification at the benzylic position—the carbon atom directly attached to the aromatic ring. This position is activated towards certain reactions due to the ability of the aromatic ring to stabilize intermediates.

The benzylic C-H bonds of toluene and its derivatives are weaker than typical alkane C-H bonds, allowing for selective radical substitution at this position. libretexts.org Benzylic bromination is a common transformation efficiently achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or azobisisobutyronitrile (AIBN). chemistrysteps.comchadsprep.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.

The key intermediate is a benzylic radical, which is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. chemistrysteps.com The electron-donating tert-butoxy group on the ring of this compound would further stabilize this radical intermediate, facilitating the reaction. The expected product of this reaction is 3-bromo-4-(tert-butoxy)benzyl bromide.

Table 1: Predicted Conditions for Benzylic Bromination

| Starting Material | Reagent | Initiator | Solvent | Product |

|---|

The resulting 3-bromo-4-(tert-butoxy)benzyl bromide is a versatile synthetic intermediate. As a benzylic halide, it is highly reactive towards nucleophilic substitution reactions, proceeding readily through both Sₙ1 and Sₙ2 pathways due to the stability of the corresponding benzyl (B1604629) carbocation and the accessibility of the benzylic carbon. libretexts.org This allows for the introduction of a wide variety of functional groups at the benzylic position.

Table 2: Subsequent Transformations of 3-Bromo-4-(tert-butoxy)benzyl bromide

| Nucleophile | Reagent Example | Product | Product Class |

|---|---|---|---|

| Hydroxide (OH⁻) | NaOH (aq) | 3-Bromo-4-(tert-butoxy)benzyl alcohol | Benzyl Alcohol |

| Cyanide (CN⁻) | NaCN | 3-Bromo-4-(tert-butoxy)benzyl cyanide | Benzyl Nitrile |

| Alkoxide (RO⁻) | NaOCH₃ | 3-Bromo-4-(tert-butoxy)-1-(methoxymethyl)benzene | Benzyl Ether |

| Azide (N₃⁻) | NaN₃ | 1-(Azidomethyl)-3-bromo-4-(tert-butoxy)benzene | Benzyl Azide |

The benzylic methyl group can be fully oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a powerful and commonly used reagent for this transformation. masterorganicchemistry.com The reaction typically requires heating under basic or neutral conditions, followed by an acidic workup to protonate the resulting carboxylate salt. libretexts.org

For the oxidation to occur, the benzylic carbon must possess at least one hydrogen atom. masterorganicchemistry.com In the case of this compound, the methyl group is readily oxidized to form 3-bromo-4-(tert-butoxy)benzoic acid. A crucial consideration is the stability of the tert-butoxy group under these harsh oxidative conditions. The tert-butyl ether linkage is generally stable to basic or neutral permanganate. However, under strongly acidic conditions, the ether could potentially be cleaved to form isobutylene (B52900), which would then be oxidized by KMnO₄. stackexchange.com Therefore, conducting the initial oxidation under basic or neutral pH is critical to preserving the tert-butoxy group.

Table 3: Typical Conditions for Benzylic Oxidation

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| This compound | 1. KMnO₄, NaOH, H₂O | 1. Heat (Reflux) | 3-Bromo-4-(tert-butoxy)benzoic acid |

Radical-Mediated Transformations of the Aryl Bromide

Beyond the radical halogenation of the side chain, the aryl bromide bond of this compound is a handle for numerous transformations, most notably transition-metal-catalyzed cross-coupling reactions. While the mechanisms are complex and involve organometallic intermediates rather than simple radical chains, they represent a distinct class of reactivity at the C-Br bond. Two of the most important examples are the Suzuki and Heck reactions.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is a powerful method for forming carbon-carbon bonds. This compound can serve as the aryl bromide partner, coupling with various boronic acids to generate substituted biaryl compounds, styrenes, or other complex structures. rsc.orgnih.gov

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction provides a means to vinylate the aromatic ring of this compound, creating a new C-C bond at the position of the bromine atom. rsc.org

These palladium-catalyzed reactions have largely superseded older radical-nucleophilic substitution (Sʀɴ1) methods for aryl C-C bond formation due to their broader scope and milder conditions. The catalytic cycle for these reactions involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

Table 4: Potential Cross-Coupling Reactions of the Aryl Bromide

| Reaction Name | Coupling Partner | Catalyst System (Typical) | General Product Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar'-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 3-Ar'-4-(tert-butoxy)toluene |

Advanced Spectroscopic and Analytical Methodologies for 3 Bromo 4 Tert Butoxy Toluene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While one-dimensional (1D) NMR provides initial data on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.netweebly.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 3-Bromo-4-(tert-butoxy)toluene, a COSY spectrum would show a cross-peak between the protons on the aromatic ring that are adjacent (ortho) to each other, confirming their connectivity. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (¹J coupling). youtube.com It is invaluable for assigning carbon signals based on their known proton attachments. In the target molecule, HSQC would show correlations between the aromatic protons and their respective aromatic carbons, as well as a correlation between the nine equivalent protons of the tert-butyl group and its three equivalent methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). youtube.com This is critical for connecting different fragments of a molecule. For instance, an HMBC spectrum would show a correlation from the tert-butyl protons to the quaternary tert-butyl carbon and, importantly, to the oxygen-bearing aromatic carbon (C4), unequivocally linking the tert-butoxy (B1229062) group to the toluene (B28343) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation. A NOESY spectrum could show correlations between the protons of the tert-butyl group and the aromatic proton at the 5-position, confirming the spatial proximity of these groups.

The following table illustrates the expected key 2D NMR correlations for this compound, which would be used to confirm its structure.

| Technique | Correlating Protons | Correlating Carbons/Protons | Type of Information Gained |

| COSY | H5 | H6 | Confirms ortho relationship between H5 and H6 on the aromatic ring. |

| HSQC | Aromatic Protons (H2, H5, H6) | Aromatic Carbons (C2, C5, C6) | Direct C-H bond connectivity. |

| Methyl Protons (-CH₃) | Toluene Methyl Carbon | Direct C-H bond connectivity. | |

| tert-Butyl Protons | tert-Butyl Methyl Carbons | Direct C-H bond connectivity. | |

| HMBC | tert-Butyl Protons | Quaternary tert-Butyl Carbon | Confirms the tert-butyl group structure. |

| tert-Butyl Protons | Aromatic Carbon C4 | Links the tert-butoxy group to the aromatic ring at position 4. | |

| Toluene Methyl Protons | Aromatic Carbons C1 & C2 | Links the methyl group to the aromatic ring at position 1. | |

| NOESY | tert-Butyl Protons | Aromatic Proton H5 | Shows through-space proximity, helping to define the molecule's conformation. |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals as different polymorphs can have distinct physical properties. irispublishers.comjeol.com While solution-state NMR averages out structural differences due to molecular tumbling, solid-state NMR (ssNMR) is a powerful technique for characterizing these different solid forms. researchgate.net

By using techniques such as Cross-Polarization Magic Angle Spinning (CPMAS), high-resolution spectra of solid samples can be obtained. irispublishers.com In a ¹³C CPMAS spectrum, the chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by molecular conformation and intermolecular packing in the crystal lattice. researchgate.net Consequently, different polymorphs of a compound like this compound or its derivatives will typically exhibit different ¹³C chemical shifts for some or all of the carbon atoms. nih.gov These differences, which can manifest as changes in peak position, multiplicity, or intensity, allow for the unambiguous identification and quantification of different polymorphic forms in a solid sample. researchgate.netnih.gov

The table below provides a hypothetical example of ¹³C ssNMR chemical shift differences that might be observed between two polymorphs of a derivative.

| Carbon Atom | Polymorph Form A (δ ppm) | Polymorph Form B (δ ppm) |

| C1 (Ar-CH₃) | 131.2 | 132.5 |

| C3 (Ar-Br) | 115.8 | 115.1 |

| C4 (Ar-O) | 154.5 | 156.0 |

| Quaternary (tert-butyl) | 79.1 | 79.9 |

| Methyl (toluene) | 20.3 | 20.1 |

Mass Spectrometry Techniques in Compound Characterization

Mass spectrometry (MS) is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). fiveable.memeasurlabs.com This precision allows for the determination of a compound's elemental composition from its exact mass, as opposed to its nominal (integer) mass. libretexts.org The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br). researchgate.net

For this compound, HRMS can provide definitive confirmation of its molecular formula, C₁₁H₁₅BrO. This high level of accuracy helps to distinguish the target compound from other potential isomers or unrelated molecules that might have the same nominal mass. algimed.com

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅BrO |

| Nominal Mass | 242 amu |

| Monoisotopic Mass (Calculated) | 242.03063 Da (using ⁷⁹Br) |

| Monoisotopic Mass (Calculated) | 244.02858 Da (using ⁸¹Br) |

| Typical HRMS Result (⁷⁹Br) | 242.0304 ± 0.0012 Da (within 5 ppm) |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by analyzing its fragmentation patterns. researchgate.netunt.edu In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion, M⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides valuable information about the molecule's substructures. researchgate.net

For this compound, the molecular ion would be expected to undergo characteristic fragmentation. Key pathways would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation.

Loss of isobutylene (B52900) (C₄H₈): A characteristic rearrangement of tert-butoxy groups, resulting in a phenol-type radical cation. doaj.org

Loss of the tert-butyl group (•C₄H₉): Cleavage of the ether C-O bond. libretexts.org

Loss of a bromine radical (•Br): Cleavage of the relatively weak carbon-bromine bond. youtube.com

Analysis of these fragmentation pathways provides a structural fingerprint that helps to confirm the identity and connectivity of the compound.

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety Lost |

| 242/244 [M]⁺• | 227/229 | •CH₃ | Methyl from tert-butyl group |

| 242/244 [M]⁺• | 186/188 | C₄H₈ | Isobutylene from tert-butoxy group |

| 242/244 [M]⁺• | 163 | •Br | Bromine atom |

| 242/244 [M]⁺• | 57 | C₇H₆BrO | tert-Butyl cation |

X-ray Crystallography for Solid-State Structure Determination

For a derivative of this compound, a single-crystal X-ray analysis would unambiguously confirm the substitution pattern on the aromatic ring. Furthermore, it would reveal crucial details about intermolecular interactions in the solid state, such as halogen bonding, π–π stacking, or van der Waals forces, which govern the crystal packing. science.govresearchgate.net This information is vital for understanding the material's bulk properties and for studies in crystal engineering. kpi.ua

The table below summarizes the kind of crystallographic data that would be obtained from an X-ray structure determination.

| Parameter | Example Data | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 95.2° | The lengths and angles of the unit cell. |

| C-Br Bond Length | ~1.90 Å | The distance between the carbon and bromine atoms. |

| C-O-C Bond Angle | ~118° | The angle of the ether linkage. |

| Aromatic Ring Dihedral | Varies | The planarity of the toluene ring. |

Single Crystal X-ray Diffraction Methodologies

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

The methodology begins with the growth of high-quality single crystals, a critical and often challenging step. Suitable crystals are then mounted on a goniometer in a modern diffractometer. Data collection involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated. The resulting data, consisting of a set of reflection intensities, are processed to solve and refine the crystal structure. This refinement process adjusts atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns, ultimately yielding a precise molecular model. For analogous substituted toluene structures, crystallization in systems such as monoclinic (P21/c) and triclinic (P1̅) is common. acs.org

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Substituted Toluene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.58 |

| b (Å) | 13.26 |

| c (Å) | 7.71 |

| β (°) | 121.2 |

| Volume (ų) | 1537.9 |

| Z (molecules/unit cell) | 2 |

| Data Collection Temp (K) | 143 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| Goodness-of-fit on F² | 1.05 |

| Note: Data presented is representative of methodologies applied to similar molecular compounds and is for illustrative purposes. upatras.grkpi.ua |

Crystalline Packing and Intermolecular Interactions

The analysis of crystalline packing reveals how individual molecules arrange themselves in the solid state, governed by a variety of non-covalent intermolecular interactions. chemrxiv.org These interactions are fundamental to the physical properties of the material, including melting point, solubility, and stability. For brominated aromatic compounds like this compound, several key interactions are anticipated.

Table 2: Common Intermolecular Interactions in Brominated Aromatic Crystal Structures

| Interaction Type | Description | Typical Distance (Å) |

| Halogen Bond (Br···O) | An attractive interaction between an electrophilic region on the bromine atom and a nucleophilic oxygen atom. | 2.8 - 3.4 |

| Halogen Bond (Br···Br) | Interaction between bromine atoms of adjacent molecules. | 3.3 - 3.6 |

| Hydrogen Bond (C-H···O) | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom (e.g., from the tert-butoxy group). | 2.2 - 2.8 (H···O) |

| π···π Stacking | Attractive, noncovalent interactions between aromatic rings. | 3.3 - 3.8 (centroid-centroid) |

| Note: Distances are generalized from studies of related compounds. acs.orgresearchgate.netmdpi.com |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules.

Fourier Transform Infrared (FTIR) Spectroscopy Methodologies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For this compound, FTIR is instrumental in confirming the presence of its key structural features.

A typical analysis involves preparing a sample (e.g., as a thin film, a KBr pellet, or in solution) and analyzing it with an FTIR spectrometer. The spectrum of pure toluene shows characteristic C-H stretching bands around 3035 cm⁻¹ (aromatic) and 2933 cm⁻¹ (methyl group). researchgate.net The introduction of the tert-butoxy group would add strong C-H stretching vibrations from the three methyl groups, typically observed in the 2980-2960 cm⁻¹ region. A prominent C-O-C stretching band, characteristic of the ether linkage, is expected in the 1250-1050 cm⁻¹ range. The C-Br stretch typically appears in the far-infrared region, often below 600 cm⁻¹.

Table 3: Predicted FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2870 | C-H Stretch | -CH₃ (tert-butyl & methyl) |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |

| 1390-1365 | C-H Bend | -C(CH₃)₃ |

| 1250-1050 | C-O-C Stretch | Aryl-alkyl ether |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring |

| < 600 | C-Br Stretch | Bromo-aromatic |

| Note: Frequencies are predicted based on characteristic group frequencies from related compounds. researchgate.netchemicalbook.comnist.gov |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic ring and C-Br bond in this compound.

In Raman analysis, a laser is used to excite the sample, and the scattered light is analyzed. The spectrum of toluene shows strong bands for the benzene (B151609) ring vibrations between 200 cm⁻¹ and 1600 cm⁻¹. physicsopenlab.org For brominated compounds, the C-Br stretching vibration gives rise to a distinct Raman peak. Additionally, peaks corresponding to the Br-Br stretching of any residual bromine can be observed around 244 cm⁻¹, which can be useful in reaction monitoring. researchgate.net The intensity of a Raman peak is related to the concentration of a specific chemical bond, allowing for relative quantification. physicsopenlab.org

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |

| 3100-3000 | Aromatic C-H Stretch | Aromatic Ring |

| 3000-2850 | Aliphatic C-H Stretch | -CH₃ groups |

| ~1600 | Ring C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing Mode | Aromatic Ring |

| 750-650 | C-H Bending | Aromatic Ring |

| 500-200 | C-Br Stretch | Bromo-aromatic |

| Note: Raman shifts are predicted based on characteristic group frequencies. physicsopenlab.orgresearchgate.net |

Chromatographic Method Development for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a highly versatile and widely used technique for the analysis of organic compounds like this compound. It is particularly effective for purity determination, identifying impurities, and tracking the consumption of reactants and formation of products over time.

A typical method for a non-polar aromatic compound involves reversed-phase chromatography. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aromatic ring exhibits strong absorbance. By running a gradient elution, where the mobile phase composition is changed over time, a wide range of components with different polarities can be effectively separated. The retention time is a characteristic feature for identification, while the peak area provides quantitative information.

Table 5: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm, 254 nm |

| Note: These parameters represent a standard starting point and may require optimization for specific applications. researchgate.netmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound and its derivatives, GC-MS provides a robust method for purity assessment, reaction monitoring, and metabolite identification. The coupling of gas chromatography's high-resolution separation capabilities with the specific detection and structural elucidation power of mass spectrometry makes it an indispensable tool in the detailed analysis of these substituted aromatic compounds.

Gas Chromatographic Behavior

The retention time of this compound in a gas chromatograph is primarily influenced by its volatility and its interactions with the stationary phase of the column. Given its molecular weight and the presence of both a polarizable bromine atom and a bulky tert-butoxy group, a column of intermediate polarity is often suitable for its separation from related impurities or derivatives.

Several factors can be manipulated to optimize the chromatographic separation:

Column Stationary Phase: A 5% phenyl-polymethylsiloxane stationary phase is a common choice for the analysis of a wide range of aromatic compounds, offering a good balance of dispersive and pi-pi interactions.

Temperature Program: A temperature ramp is typically employed, starting at a lower temperature to allow for the elution of more volatile components and gradually increasing to facilitate the elution of the target analyte and less volatile derivatives.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (commonly helium) affects both the analysis time and the separation efficiency.

The expected elution order of this compound relative to similar compounds can be predicted based on general chromatographic principles. For instance, it would be expected to elute later than toluene or bromotoluene due to its higher molecular weight and the presence of the tert-butoxy group, which increases its boiling point.

Table 1: Predicted Gas Chromatographic Parameters for this compound Analysis

| Parameter | Predicted Value/Condition | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution and sample capacity. |

| Stationary Phase | 5% Phenyl-polymethylsiloxane | Provides suitable selectivity for substituted aromatic compounds. |

| Injector Temperature | 250 °C | Ensures complete and rapid volatilization of the analyte. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Allows for separation from potential impurities with varying volatilities. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min | A typical flow rate for this column dimension. |

Mass Spectrometric Fragmentation

Upon elution from the gas chromatograph, molecules of this compound are ionized, typically by electron ionization (EI), leading to the formation of a molecular ion and a series of characteristic fragment ions. The fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound's identification. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in pairs of ions separated by 2 m/z units for any fragment containing a bromine atom.

The tert-butoxy group is known to undergo specific fragmentation pathways. A prominent fragmentation is the loss of a methyl group (CH3•, 15 Da) to form a stable oxonium ion. Another characteristic fragmentation is the cleavage of the C-O bond to generate a stable tert-butyl cation (C4H9+), which is often observed as a base peak at m/z 57.

Table 2: Predicted Mass Spectral Fragmentation of this compound

| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Structure of Fragment |

| 242 | 244 | [M]+• (Molecular Ion) | C11H15BrO+• |

| 227 | 229 | [M - CH3]+ | C10H12BrO+ |

| 185 | 187 | [M - C4H9O]+ | C7H6Br+ |

| 171 | 173 | [M - C4H9O - CH2]+• | C6H4Br+• |

| 57 | - | [C4H9]+ | C4H9+ |

Detailed Research Findings

While direct experimental data for this compound is not prevalent in the reviewed literature, studies on analogous compounds provide a strong basis for the predicted behavior. For instance, the mass spectra of bromotoluenes consistently show the molecular ion and the loss of the bromine atom or the methyl group. Similarly, the analysis of compounds containing a tert-butoxy group consistently reveals the characteristic fragment at m/z 57, corresponding to the tert-butyl cation. The combination of these known fragmentation patterns allows for a high degree of confidence in the predicted mass spectrum of this compound.

In a research setting, the GC-MS analysis of a synthesized sample of this compound would involve injecting a dilute solution of the compound into the instrument. The resulting total ion chromatogram (TIC) would ideally show a single major peak. The mass spectrum of this peak would then be recorded and compared against the predicted fragmentation pattern to confirm the identity of the compound. The presence of the characteristic isotopic signature of bromine would be a key confirmatory data point. Furthermore, the retention time, under defined chromatographic conditions, would serve as an additional identifier for future analyses.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Tert Butoxy Toluene

Reaction Mechanism Elucidation via Computational ModelingNo computational models elucidating reaction mechanisms involving 3-Bromo-4-(tert-butoxy)toluene were found in the public domain.

Further theoretical research is required to build a computational understanding of this compound. Such studies would be valuable for predicting its behavior in various chemical environments and for guiding its use in synthesis and materials science.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, these studies would focus on how the electronic and steric properties of its substituents—the bromo, methyl, and tert-butoxy (B1229062) groups—influence its reaction rates and equilibria.

The Hammett and Taft equations are linear free-energy relationships used to quantify the impact of substituents on the reactivity of aromatic and aliphatic systems, respectively. wikipedia.orgviu.ca

The Hammett equation is given by: log (k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant, and k₀ is the rate for the unsubstituted reactant.

σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent and quantifies its electronic effect (inductive and resonance). libretexts.org

ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects. pharmacy180.com A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates it is favored by electron-donating groups. wikipedia.org

For this compound, the substituents are:

Bromo group (meta to the methyl): Generally electron-withdrawing via induction.

tert-Butoxy group (para to the methyl): Strongly electron-donating through resonance but can exert steric hindrance.

Methyl group: Weakly electron-donating through induction and hyperconjugation.

A hypothetical Hammett plot for a reaction involving a series of substituted toluenes including this compound would help elucidate the electronic nature of the transition state.

The Taft equation extends this analysis to include steric effects, which are particularly relevant for the bulky tert-butoxy group. Studies on the bromination of alkoxybenzenes have shown that unfavorable steric effects from bulky groups like tert-butoxy can attenuate the favorable electronic effects they impart. nsf.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate molecular structures with biological activity or physicochemical properties, respectively. jocpr.comnih.gov In the context of synthesis, these models can be used to predict the reactivity or yield of a reaction for a given substrate.

Developing a QSAR/QSPR model for the synthetic predictability of compounds like this compound would involve:

Data Set Generation: Compiling a dataset of related aryl halides with known experimental outcomes (e.g., reaction yields or rates) under specific cross-coupling conditions.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed reactivity. researchgate.netmdpi.com

Validation: Rigorously validating the model's predictive power using internal and external test sets.

A validated QSAR/QSPR model could then be used to predict the synthetic success of new, untested aryl halides, guiding substrate selection and reaction optimization in synthetic chemistry. nih.gov

Role As a Synthetic Intermediate in Complex Organic Molecule Synthesis

Precursor in Multistep Organic Synthesis Pathways

3-Bromo-4-(tert-butoxy)toluene is a valuable starting material in various multistep synthetic sequences. The presence of the bromine atom allows for the introduction of diverse functional groups through cross-coupling reactions, while the tert-butoxy (B1229062) group can serve as a protecting group for the phenolic hydroxyl, which can be deprotected under specific acidic conditions. The methyl group can also be a site for further functionalization.

The strategic placement of the bromo and tert-butoxy groups allows for regioselective transformations. For instance, the bromine atom can be readily converted into an organometallic species, such as a Grignard reagent or an organolithium compound, which can then react with a wide range of electrophiles. Alternatively, it can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Grignard Formation | Mg, THF | Arylmagnesium bromide | Formation of C-C bonds with electrophiles |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compound | Construction of complex aromatic systems |

| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkene | Elongation of carbon chains |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine | Introduction of nitrogen-containing moieties |

Building Block for Advanced Aromatic Scaffolds and Derivatives

The structural framework of this compound makes it an ideal building block for the synthesis of more elaborate aromatic scaffolds. The tert-butoxy group, being a bulky substituent, can direct metallation or further electrophilic substitution to specific positions on the aromatic ring.

Following a coupling reaction at the bromine position, the tert-butoxy group can be cleaved to reveal a phenol (B47542). This phenol can then be used in subsequent reactions, such as etherification, esterification, or as a nucleophile in other coupling reactions. This sequential functionalization strategy allows for the construction of highly substituted and complex aromatic derivatives that are often found in pharmaceuticals, agrochemicals, and materials science.

| Initial Intermediate | Transformation | Resulting Scaffold | Potential Application |

| 3-Aryl-4-(tert-butoxy)toluene | Deprotection (e.g., TFA) | 3-Aryl-4-hydroxytoluene | Pharmaceutical intermediate |

| 3-Alkynyl-4-(tert-butoxy)toluene | Cyclization reactions | Fused heterocyclic systems | Organic electronics |

| 3-Amino-4-(tert-butoxy)toluene | Diazotization and substitution | Variously substituted toluenes | Agrochemical synthesis |

Development of Novel Synthetic Routes Utilizing this compound

The unique reactivity of this compound has spurred the development of novel synthetic routes. For example, its use in domino or tandem reaction sequences, where multiple bonds are formed in a single operation, can lead to a more efficient synthesis of complex targets. Researchers are continuously exploring new catalytic systems and reaction conditions to expand the synthetic utility of this intermediate.

One area of development is the use of ortho-lithiation directed by the tert-butoxy group, followed by trapping with an electrophile. This would allow for functionalization at the 5-position of the toluene (B28343) ring, a position that is not easily accessible through direct electrophilic aromatic substitution. The subsequent manipulation of the bromine atom at the 3-position would then provide a route to tri-substituted toluene derivatives with a defined substitution pattern.

Stereoselective Synthesis of Derivatives and Analogues

While this compound itself is achiral, it can be used as a precursor in the stereoselective synthesis of chiral molecules. For instance, the introduction of a prochiral group via a cross-coupling reaction could be followed by an asymmetric transformation, such as an asymmetric hydrogenation or dihydroxylation of an appended alkene, to create stereocenters.

Furthermore, the synthesis of atropisomeric biaryl compounds can be envisioned where the rotation around the newly formed single bond is restricted due to steric hindrance. The bulky tert-butoxy group on the this compound scaffold could play a crucial role in inducing the necessary steric clash to allow for the isolation of stable atropisomers.

| Synthetic Strategy | Key Transformation | Chiral Product |

| Asymmetric Catalysis | Asymmetric hydrogenation of a coupled alkene | Chiral alkyl-substituted toluene derivative |

| Atroposelective Synthesis | Suzuki coupling with a sterically hindered boronic acid | Atropisomeric biaryl compound |

Future Research Directions and Unexplored Avenues for 3 Bromo 4 Tert Butoxy Toluene

Novel Catalytic Systems for Enhanced Regio- and Chemoselectivity

The functionalization of 3-Bromo-4-(tert-butoxy)toluene presents challenges in controlling selectivity due to multiple reactive sites. Future research will focus on developing sophisticated catalytic systems that can precisely target specific positions on the molecule, thereby minimizing waste and improving efficiency.

A promising frontier is the use of multimetallic catalysis , where the synergy between two distinct metal catalysts enables transformations that are difficult to achieve with a single metal. For instance, a dual-catalyst system, such as a combination of nickel and palladium, could enable the selective cross-coupling of the aryl bromide moiety without disturbing other functional groups. nih.gov This approach relies on the orthogonal reactivity of the two catalysts, where one metal complex preferentially activates the aryl bromide while the other facilitates the coupling with a specific partner, leading to high chemoselectivity. nih.gov